1-ethyl-N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-4-methylpyrazol-3-amine;hydrochloride is a synthetic compound classified within the pyrazole derivatives. This compound is notable for its unique molecular structure, which incorporates both ethyl and fluorine substituents, making it of interest in various scientific fields, including medicinal chemistry and material science. Its chemical structure can be represented by the molecular formula and a molecular weight of approximately 287.77 g/mol.
This compound falls under the category of heterocyclic compounds, specifically pyrazoles, which are five-membered rings containing two nitrogen atoms. Pyrazoles are known for their diverse biological activities, making them significant in pharmaceutical research.
The synthesis of 1-ethyl-N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-4-methylpyrazol-3-amine;hydrochloride typically involves several key steps:
These synthetic routes can be optimized by adjusting reaction conditions such as temperature, pressure, and catalyst use to enhance yield and purity .
The molecular structure of 1-ethyl-N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-4-methylpyrazol-3-amine;hydrochloride can be depicted as follows:
Molecular Formula:
Molecular Weight: 287.77 g/mol
The compound's structural characteristics include:
CCN1C(=C(C=N1)CNC2=NN(C(=C2)C)C)FThese reactions are crucial for modifying the compound to enhance its biological activity or to synthesize related compounds.
The mechanism of action for 1-ethyl-N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-4-methylpyrazol-3-amine;hydrochloride involves its interaction with specific molecular targets within biological systems:
Understanding these mechanisms is vital for exploring potential therapeutic applications in drug development.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 287.77 g/mol |
| Appearance | Typically a solid (as hydrochloride) |
| Property | Value |
|---|---|
| Solubility | Soluble in water |
| Stability | Stable under normal conditions |
| Reactivity | Reacts with nucleophiles |
These properties indicate potential applications in various fields including pharmaceuticals and materials science.
The versatility of this compound underscores its significance across multiple scientific domains.
CAS No.: 4493-23-6
CAS No.:
CAS No.: 19519-55-2
CAS No.:
CAS No.: 2058075-35-5
CAS No.: